molecular formula C12H17NO3 B291586 N-(2,4-dimethoxyphenyl)butanamide

N-(2,4-dimethoxyphenyl)butanamide

Cat. No.: B291586
M. Wt: 223.27 g/mol
InChI Key: STRHTWQBIFPACY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)butanamide is an amide derivative featuring a butanamide chain (-CH₂CH₂CH₂CONH-) attached to a 2,4-dimethoxyphenyl aromatic ring. This compound is structurally related to various pharmacologically active amides and serves as a scaffold for investigating substituent effects on physicochemical and biological properties .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)butanamide

InChI

InChI=1S/C12H17NO3/c1-4-5-12(14)13-10-7-6-9(15-2)8-11(10)16-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

STRHTWQBIFPACY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide with a 3,4-dimethoxyphenethyl group.
  • Key Differences :
    • Substituent positions: 3,4-dimethoxy (vs. 2,4-dimethoxy in the target compound).
    • Amide chain: Benzamide (aromatic carbonyl) vs. butanamide (aliphatic chain).
  • Benzamide derivatives often exhibit higher melting points (e.g., Rip-B: 90 °C) due to stronger intermolecular interactions .
N-(4-Acetylphenyl)butanamide
  • Structure : Butanamide with a 4-acetylphenyl group.
  • Key Differences :
    • Substituent type: Electron-withdrawing acetyl group (vs. electron-donating methoxy).
  • Impact :
    • The acetyl group reduces electron density on the aromatic ring, decreasing the amide nitrogen’s basicity and altering solubility in polar solvents .

Amide Chain Modifications

Butanamide, N-(2,4-dimethoxyphenyl)-3-oxo-
  • Structure : Butanamide with a ketone group at the 3-position of the aliphatic chain.
  • Key Differences :
    • Presence of a 3-oxo group introduces polarity and hydrogen-bonding capacity.
  • Impact :
    • Increased solubility in aqueous media compared to unmodified butanamide.
    • Analytical methods, such as reverse-phase HPLC, are optimized for separation due to its polar nature .
N-β-phenethyl-3-(3,4-dimethoxyphenyl)propenamide
  • Structure : Propenamide (shorter chain) with 3,4-dimethoxyphenyl.
  • Key Differences :
    • Chain length: Propenamide (C3) vs. butanamide (C4).

Functional Group Variations

4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide
  • Structure: Butanamide with dichlorophenoxy and ethylphenyl groups.
  • Key Differences :
    • Substituents: Chlorine (electron-withdrawing) vs. methoxy (electron-donating).
  • Impact :
    • Chlorine atoms increase lipophilicity and may enhance binding to hydrophobic enzyme pockets.
    • Reduced resonance stabilization compared to methoxy-substituted analogs .
(E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide
  • Structure : Acrylamide with 2,4-dimethoxyphenyl and benzothiazole.
  • Key Differences :
    • Core structure: Acrylamide conjugated to a heterocyclic benzothiazole.
  • Impact :
    • The benzothiazole moiety may confer fluorescence properties or enhance binding to biological targets like kinases .

Melting Points and Solubility

Compound Substituents Melting Point Solubility Trends
N-(2,4-Dimethoxyphenyl)butanamide 2,4-OCH₃, butanamide Not reported Moderate in polar solvents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-OCH₃, benzamide 90 °C Low in water
N-(4-Acetylphenyl)butanamide 4-COCH₃, butanamide Not reported High in DMSO

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